4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester
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Description
4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C34H32N4O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .
Biochemical Pathways
The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Pharmacokinetics
Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .
Biochemical Analysis
Biochemical Properties
It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .
Molecular Mechanism
Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .
Temporal Effects in Laboratory Settings
Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .
Dosage Effects in Animal Models
Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .
Metabolic Pathways
Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .
Transport and Distribution
Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Telmisartan, the parent compound, is known to have effects on various subcellular compartments .
Properties
CAS No. |
1338830-37-7 |
---|---|
Molecular Formula |
C34H32N4O2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |
InChI Key |
WJRRPROEHFGSPK-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |
Origin of Product |
United States |
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